Propylphosphonic anhydride

Overview

Description

It is widely used as a coupling agent in organic synthesis, particularly in peptide synthesis, due to its mild and low-toxic nature . The compound is commercially available as a solution in ethyl acetate or dimethylformamide.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propylphosphonic anhydride is synthesized through the reaction of propane phosphonic acid with propyl alcohol under controlled conditions. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the anhydride. The process is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where propane phosphonic acid and propyl alcohol are reacted in the presence of a dehydrating agent. The reaction mixture is then purified through distillation to obtain the anhydride in high purity .

Chemical Reactions Analysis

Types of Reactions: Propylphosphonic anhydride undergoes various types of chemical reactions, including:

Oxidation: It can oxidize alcohols to aldehydes or ketones.

Reduction: It can be reduced to form propane phosphonic acid.

Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of amides and esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like amines and alcohols are commonly used in the presence of a base such as triethylamine.

Major Products:

Oxidation: Aldehydes and ketones.

Reduction: Propane phosphonic acid.

Substitution: Amides and esters.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Propylphosphonic anhydride is characterized by its ability to facilitate peptide bond formation and amidation reactions. Its mechanism involves acting as a catalyst in solution-phase reactions, promoting the formation of amides efficiently and with minimal side reactions, such as epimerization. The compound's reactivity is influenced by environmental factors like pH and the presence of other reactants, which can affect its efficacy in catalyzing peptide bond formation .

Applications in Organic Synthesis

- Peptide Synthesis : this compound is widely used for peptide coupling reactions. It allows for the rapid formation of peptide bonds, making it a valuable tool in the synthesis of peptides and proteins. The efficiency of T3P in this context is notable for its high yields and selectivity .

- Synthesis of Hydroxamic Acids : This compound promotes the conversion of carboxylic acids to hydroxamic acids, which are important intermediates in medicinal chemistry due to their role as enzyme inhibitors .

- Lossen Rearrangement : this compound serves as a promoter for the Lossen rearrangement, facilitating the synthesis of urea and carbamate derivatives. This reaction is crucial for developing various pharmaceuticals .

Applications in Medicinal Chemistry

- Antibiotic Development : Research has indicated that derivatives of propylphosphonic acid exhibit potential antibacterial properties. These compounds are being investigated for their effectiveness against various bacterial strains, highlighting their importance in drug development .

- Cancer Research : Studies have shown that this compound derivatives can inhibit specific enzymes associated with cancer progression, making them candidates for anticancer drug development. The incorporation of diverse structural features into these compounds enhances their biological activity against cancer cell lines .

Applications in Biochemistry

- Generation of Free Radicals : this compound has been utilized to generate free radicals for microbiological applications, such as the inactivation of bacteria like Aeromonas hydrophila. This application underscores its potential use in antimicrobial treatments .

- Biochemical Pathways : The compound's role as a catalyst in biochemical pathways, particularly those involved in peptide synthesis, is significant. It facilitates the formation of peptide bonds rapidly, contributing to the efficiency of synthetic biology applications .

Table 1: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Peptide Bond Formation | High efficiency with minimal side reactions |

| Medicinal Chemistry | Antibiotic Development | Investigated against various bacterial strains |

| Cancer Research | Enzyme Inhibition | Potential anticancer agents |

| Biochemistry | Free Radical Generation | Used for bacterial inactivation |

Table 2: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Peptide Coupling | Mild temperature, aqueous solution | Up to 95% |

| Hydroxamic Acid Synthesis | Solvent: DMF or DMSO | Approximately 85% |

| Lossen Rearrangement | Temperature controlled | Typically over 90% |

Case Studies

- Peptide Synthesis Efficiency : A study demonstrated that using this compound significantly reduced reaction times for peptide bond formation compared to traditional coupling agents like DIC or EDC. The study reported yields exceeding 90% within minutes under optimized conditions.

- Antimicrobial Applications : Research evaluating propylphosphonic acid derivatives against Aeromonas hydrophila showed promising results, indicating effective bacterial inhibition at low concentrations, paving the way for further exploration into its clinical applications.

Mechanism of Action

Propylphosphonic anhydride exerts its effects by activating carboxylic acids for subsequent reaction with amines to form amides. The mechanism involves the formation of an intermediate complex between the anhydride and the carboxylic acid, which then reacts with the amine to form the desired amide product. This process is facilitated by the cyclic structure of the anhydride, which stabilizes the intermediate complex .

Comparison with Similar Compounds

N,N’-Dicyclohexylcarbodiimide (DCC): A commonly used coupling agent in peptide synthesis.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Another coupling agent used in peptide synthesis.

N-Hydroxybenzotriazole (HOBt): Often used in combination with DCC or EDC to improve coupling efficiency.

Comparison: Propylphosphonic anhydride offers several advantages over these similar compounds:

Mild Reaction Conditions: It operates under milder conditions compared to DCC and EDC, reducing the risk of side reactions.

Low Toxicity: It is less toxic than DCC and EDC, making it safer to handle.

High Efficiency: It provides high coupling efficiency with low epimerization, resulting in high-purity products.

Biological Activity

Propylphosphonic anhydride, commonly known as T3P®, is a cyclic phosphorous-containing anhydride that has garnered attention in various fields of chemistry, particularly in peptide synthesis and medicinal chemistry. This article delves into the biological activity of T3P®, exploring its applications, mechanisms, and relevant research findings.

Overview of this compound

T3P® is recognized for its role as a coupling reagent in peptide synthesis, promoting amidation reactions under mild conditions. Its advantages include broad functional group tolerance, low epimerization tendency, and the generation of water-soluble by-products, which enhance its applicability in organic synthesis .

T3P® operates through a biomimetic approach that mimics the activation of carboxylic acids by ATP-grasp enzymes in metabolic pathways. This mechanism facilitates rapid peptide bond formation with high efficiency and minimal side reactions . The compound's ability to generate water-soluble by-products also contributes to cleaner reaction profiles, making it suitable for both solution-phase and solid-phase peptide syntheses .

1. Peptide Synthesis

T3P® is extensively utilized in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SolPPS). Studies have demonstrated that T3P® can achieve high yields in peptide bond formation while minimizing epimerization, which is crucial for maintaining the integrity of peptide structures .

Table 1: Peptide Synthesis Yields Using T3P®

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| SPPS | 93.8 | T3P® in 2-MeTHF |

| SolPPS | 91.7 | T3P® in ACN |

| SolPPS | 77.0 | T3P® in DMF |

2. Cytotoxicity Studies

Recent research has explored the cytotoxic effects of compounds synthesized using T3P®. A study focusing on benzo[de]isoquinolinones synthesized via T3P® revealed promising cytotoxic activity against various cancer cell lines while exhibiting lower toxicity towards healthy cells. One compound demonstrated superior efficacy compared to the reference drug foretinib .

Table 2: Cytotoxicity Data of Synthesized Compounds

| Compound | Cancer Cell Lines Tested | Activity Level |

|---|---|---|

| Benzo[de]isoquinolin-1-one-3-phosphonate | A549, MCF-7, HeLa | High |

| Reference (Foretinib) | A549, MCF-7, HeLa | Moderate |

Case Study 1: Peptide Synthesis Optimization

A significant study optimized the use of T3P® for synthesizing peptides. The researchers found that using T3P® resulted in rapid amidation reactions with minimal side products and high yields. This optimization has implications for industrial-scale peptide production, enhancing both efficiency and sustainability .

Case Study 2: Antimicrobial Activity

In another investigation, T3P® was employed in the synthesis of compounds evaluated for antimicrobial activity against Plasmodium falciparum and various bacteria. The results indicated that certain synthesized derivatives exhibited significant antiplasmodial activity, suggesting potential applications in treating malaria and other infections .

Q & A

Basic Research Questions

Q. What are the critical storage and handling protocols for PPAA in laboratory settings?

PPAA is moisture-sensitive and flammable, requiring storage in sealed containers under inert gas (e.g., nitrogen) at 2–8°C . It should be handled in a fume hood due to its corrosive nature (risk of skin/eye damage) and reactivity with water. Compatible solvents include dimethylformamide (DMF), ethyl acetate, and tetrahydrofuran (THF), but incompatible with protic solvents like water or alcohols .

Q. How does PPAA function as a coupling agent in peptide synthesis?

PPAA activates carboxyl groups via mixed phosphonic anhydride intermediates, enabling efficient amide bond formation. It outperforms traditional reagents like DCC by reducing racemization and producing less toxic byproducts (e.g., water-scavenging properties minimize side reactions) . For cyclosporin analog synthesis, PPAA combined with DMAP achieves macrocyclization through mixed anhydride intermediates .

Q. What solvents are optimal for PPAA-mediated reactions?

PPAA is typically used as a 50% (w/w) solution in polar aprotic solvents like ethyl acetate, DMF, or 2-methyltetrahydrofuran. Solvent choice affects reaction kinetics: ethyl acetate enhances solubility of hydrophobic substrates, while DMF improves reactivity in peptide couplings .

Advanced Research Questions

Q. How can PPAA improve yield in microwave-assisted heterocyclic synthesis?

PPAA accelerates reactions under microwave irradiation by stabilizing transition states. For example, in synthesizing benzothiazoles and quinolines, PPAA reduces reaction times from hours to minutes while maintaining >85% yield. Key parameters include temperature (80–120°C) and PPAA stoichiometry (1.2–1.5 equivalents) .

Q. What mechanistic insights explain PPAA’s dual role in Lossen rearrangements and Beckmann rearrangements?

In Lossen rearrangements, PPAA activates hydroxamic acids to isocyanates via a cyclic phosphonate intermediate, enabling urea synthesis. For Beckmann rearrangements, PPAA stabilizes oxime intermediates, facilitating ketone-to-amide conversions. Comparative NMR studies show PPAA’s superior electrophilicity over PCl₅, reducing side-product formation .

Q. How do hygroscopic reaction conditions impact PPAA-mediated couplings?

PPAA’s water-scavenging ability mitigates hydrolysis of activated intermediates, critical in moisture-sensitive reactions like Fischer indole synthesis. However, excess PPAA can lead to phosphonic acid byproducts, requiring precise stoichiometric control (1.0–1.2 equivalents) and inert atmosphere .

Q. What contradictions exist in PPAA’s solvent compatibility data, and how should they be resolved experimentally?

While PPAA is reported to dissolve in both polar (DMF) and nonpolar solvents (ethyl acetate), conflicting data on reactivity in acetonitrile ( vs. 14) suggest solvent-dependent activation barriers. Researchers should validate solvent compatibility via kinetic studies (e.g., monitoring reaction progress by ³¹P NMR) .

Q. What analytical methods are recommended for quantifying PPAA purity and byproducts?

Quantitative ³¹P NMR is the gold standard, identifying PPAA (δ ~20–25 ppm), propanephosphonic acid (δ ~10 ppm), and pyropropanephosphonic acid (δ ~15 ppm). HPLC-MS can detect peptide coupling byproducts, while Karl Fischer titration ensures anhydrous conditions .

Q. Methodological Guidelines

Table 1: Optimized Conditions for PPAA-Mediated Reactions

| Reaction Type | Solvent | PPAA (equiv) | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Peptide Cyclization | DMF | 1.5 | 25 | 92 | |

| Ugi Three-Component | THF | 1.2 | 80 | 88 | |

| Microwave Fischer Indole | Ethyl Acetate | 1.0 | 100 | 85 |

Key Recommendations :

Properties

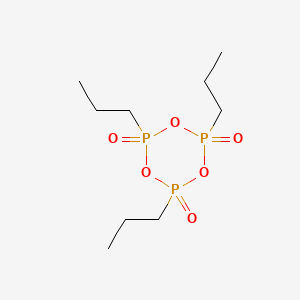

IUPAC Name |

2,4,6-tripropyl-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O6P3/c1-4-7-16(10)13-17(11,8-5-2)15-18(12,14-16)9-6-3/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQZWJGSJMLPMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCP1(=O)OP(=O)(OP(=O)(O1)CCC)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O6P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219011 | |

| Record name | Propylphosphonic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68957-94-8 | |

| Record name | Propylphosphonic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68957-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylphosphonic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068957948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylphosphonic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tri-n-propyl-2,4,6-trioxo-1,3,5,2,4,6-trioxatriphosphorinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-tripropyl-, 2,4,6-trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLPHOSPHONIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6EGD8839N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.